molecular formula C15H20FNO4 B2364907 Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate CAS No. 176794-99-3

Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate

Cat. No.: B2364907
CAS No.: 176794-99-3
M. Wt: 297.326
InChI Key: CSKFYKNIJQMDLZ-GFCCVEGCSA-N
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Description

Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Scientific Research Applications

Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate is utilized in various fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that the compound could be used as an intermediate in the synthesis of other compounds, given the presence of the Boc-protected amine group .

Future Directions

The future directions for this compound are not specified in the search results. Given its structure, it could potentially be used as an intermediate in the synthesis of other compounds, particularly those requiring a Boc-protected amine group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).

    Fluorination: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride (KF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester and amino groups.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-phenylpropanoate
  • Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-chlorophenyl)propanoate

Uniqueness

The presence of the fluorophenyl group in Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from its analogs .

Properties

IUPAC Name

methyl (2R)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKFYKNIJQMDLZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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